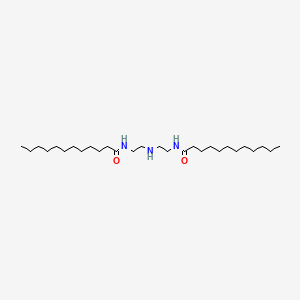
N,N'-(Iminodiethylene)bis(dodecanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminodiethylene)bis(dodecanamide): is a chemical compound with the molecular formula C28H57N3O2. It is known for its unique structure, which includes two dodecanamide groups connected by an iminodiethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Iminodiethylene)bis(dodecanamide) typically involves the reaction of dodecanoyl chloride with iminodiethyleneamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-(Iminodiethylene)bis(dodecanamide) is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Iminodiethylene)bis(dodecanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Iminodiethylene)bis(dodecanamide) is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study the interactions between amides and biological molecules. It is also used in the development of new biomaterials .
Industry: In industrial applications, N,N’-(Iminodiethylene)bis(dodecanamide) is used as a surfactant and emulsifying agent in the formulation of various products .
Wirkmechanismus
The mechanism of action of N,N’-(Iminodiethylene)bis(dodecanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and solubility of the compound in different environments. The iminodiethylene bridge plays a crucial role in the compound’s ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
N,N’-Ethylenebis(dodecanamide): Similar structure but with an ethylene bridge instead of an iminodiethylene bridge.
N,N’-Hexamethylenebis(dodecanamide): Contains a hexamethylene bridge.
N,N’-Diethylenetriaminebis(dodecanamide): Features a diethylenetriamine bridge.
Uniqueness: N,N’-(Iminodiethylene)bis(dodecanamide) is unique due to its iminodiethylene bridge, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stable complexes and specific interactions with other molecules .
Eigenschaften
CAS-Nummer |
43161-97-3 |
|---|---|
Molekularformel |
C28H57N3O2 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
N-[2-[2-(dodecanoylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C28H57N3O2/c1-3-5-7-9-11-13-15-17-19-21-27(32)30-25-23-29-24-26-31-28(33)22-20-18-16-14-12-10-8-6-4-2/h29H,3-26H2,1-2H3,(H,30,32)(H,31,33) |
InChI-Schlüssel |
BGEMFQCZIBYDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


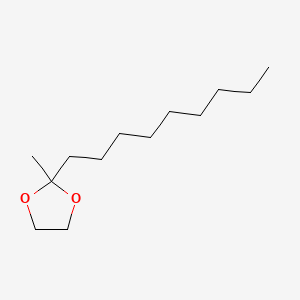
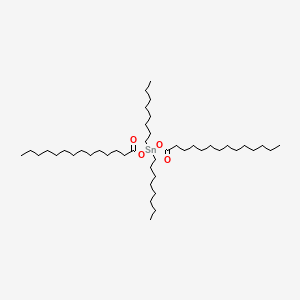


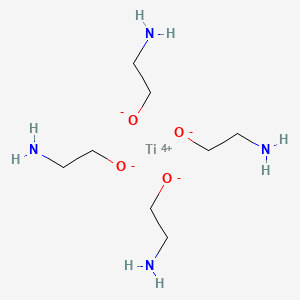
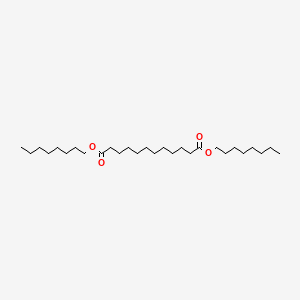
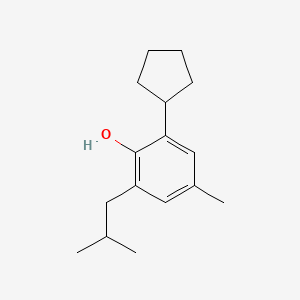
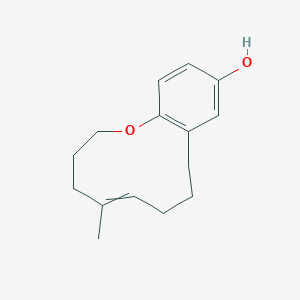
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
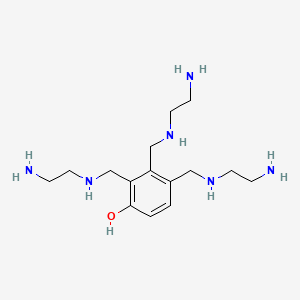

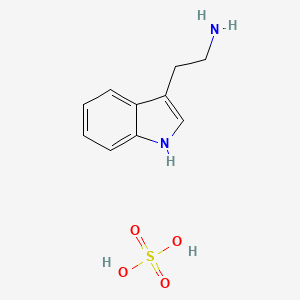
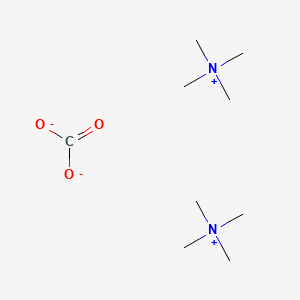
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
